N-Octylpyridiniumbromid

Übersicht

Beschreibung

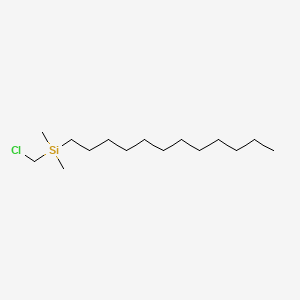

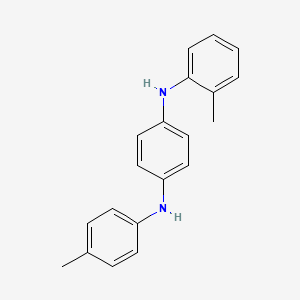

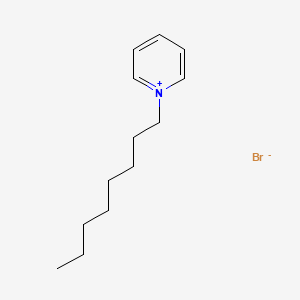

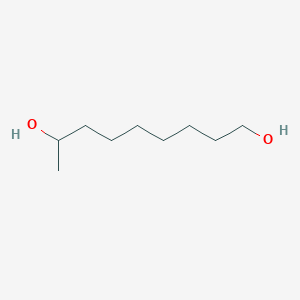

1-Octylpyridinium bromide is a useful research compound. Its molecular formula is C13H22BrN and its molecular weight is 272.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Octylpyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octylpyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Erhaltung der bakteriellen Zusammensetzung in Stuhlproben

N-Octylpyridiniumbromid wurde in einer neuartigen Methode zur Erhaltung der bakteriellen Zusammensetzung in Stuhlproben eingesetzt . Diese Methode ermöglicht den Transport und die Lagerung von Stuhlproben bei Raumtemperatur für mindestens 14 Tage . Dies ist besonders nützlich für groß angelegte metagenomische Studien und die Entwicklung von klinischen/kommerziellen persönlichen Metagenom-Sequenzierungen .

Rolle in Metagenom-Analysen

Die Verbindung spielt eine bedeutende Rolle in metagenomischen Analysen . Es wird in einem Konservierungsprotokoll verwendet, das die Erzeugung von standardisierten und reproduzierbaren Metagenom-Sequenzierungsdaten von hoher Qualität gewährleistet . Dies ist besonders wichtig in Situationen, in denen eine sofortige Lagerung bei niedrigen Temperaturen nicht möglich ist .

Verwendung in Reinigungsprozessen

This compound wurde bei der Reinigung von Benzol eingesetzt . Die ionischen Flüssigkeiten-Eigenschaften der Verbindung machen sie für den Einsatz in Reinigungsprozessen geeignet .

Rolle in Synthese und Reaktivität

Pyridiniumsalze, einschließlich this compound, sind strukturell vielfältig und finden sich in vielen Naturprodukten und bioaktiven Pharmazeutika . Sie haben eine faszinierende Rolle in einer Vielzahl von Forschungsthemen gespielt .

Bedeutung als Pyridinium-Ionenflüssigkeiten

This compound ist wichtig als Pyridinium-Ionenflüssigkeit . Ionenflüssigkeiten haben ein breites Anwendungsspektrum, darunter in der chemischen Synthese und Materialwissenschaften .

Verwendung in biologischen Problemen im Zusammenhang mit der Genübertragung

Pyridiniumsalze, einschließlich this compound, finden Anwendung in biologischen Problemen im Zusammenhang mit der Genübertragung . Dies unterstreicht das Potenzial der Verbindung im Bereich der Genetik und Molekularbiologie .

Wirkmechanismus

Target of Action

N-Octylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are known to be structurally diverse and have been found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .

Mode of Action

Pyridinium salts, in general, are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Biochemical Pathways

Pyridinium salts, in general, are known to play a role in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .

Result of Action

N-Octylpyridinium bromide has been found to enable the preservation of the bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days . This suggests that N-Octylpyridinium bromide may have a stabilizing effect on bacterial compositions, which could be a significant result of its action.

Action Environment

N-Octylpyridinium bromide has been shown to be effective in preserving bacterial composition in fecal samples even when transported and stored at room temperature . This suggests that N-Octylpyridinium bromide is stable and retains its efficacy under these conditions.

Biochemische Analyse

Cellular Effects

N-Octylpyridinium bromide has been used as a stabilizer for the preservation of bacterial composition in fecal samples transported and stored at room temperature This suggests that it may have effects on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a pyridinium salt, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

N-Octylpyridinium bromide has been found to enable the preservation of bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days This suggests that it has good stability and does not degrade quickly

Eigenschaften

IUPAC Name |

1-octylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKPCMOUFKLBCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883861 | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-66-9 | |

| Record name | Octylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-octylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methylphenyl)-3-oxobutanamide](/img/structure/B1585475.png)

![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)